molecular formula C19H24N2OS B4685916 N-[2-(3-methyl-4-propoxyphenyl)ethyl]-N'-phenylthiourea

N-[2-(3-methyl-4-propoxyphenyl)ethyl]-N'-phenylthiourea

Cat. No. B4685916
M. Wt: 328.5 g/mol
InChI Key: OYJQGOLVGKJQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-methyl-4-propoxyphenyl)ethyl]-N'-phenylthiourea, also known as MPPT, is a chemical compound that belongs to the class of thioureas. MPPT is a potent inhibitor of the enzyme tyrosinase, which is responsible for the production of melanin in the body. Due to its ability to inhibit melanin production, MPPT has gained significant attention in the field of cosmetic and pharmaceutical industries.

Mechanism of Action

N-[2-(3-methyl-4-propoxyphenyl)ethyl]-N'-phenylthiourea acts as a competitive inhibitor of the enzyme tyrosinase, which is responsible for the production of melanin in the body. By inhibiting tyrosinase, this compound reduces the production of melanin, leading to a decrease in skin pigmentation.
Biochemical and physiological effects:
This compound has been shown to have no significant cytotoxicity or genotoxicity in in vitro and in vivo studies. This compound has also been shown to have no significant effect on the viability of human skin cells. In addition, this compound has been shown to have antioxidant properties, which may contribute to its potential use in the treatment of skin disorders.

Advantages and Limitations for Lab Experiments

N-[2-(3-methyl-4-propoxyphenyl)ethyl]-N'-phenylthiourea is a relatively stable compound that can be easily synthesized in the lab. However, this compound is highly hydrophobic, which can make it difficult to dissolve in aqueous solutions. In addition, this compound has a low solubility in most organic solvents, which can limit its use in some lab experiments.

Future Directions

Future research on N-[2-(3-methyl-4-propoxyphenyl)ethyl]-N'-phenylthiourea could focus on the development of more efficient synthesis methods to improve the yield and purity of the compound. In addition, further studies could investigate the potential use of this compound in the treatment of other skin disorders such as acne and rosacea. The development of novel formulations of this compound could also improve its efficacy and safety for use in cosmetic and pharmaceutical applications.

Scientific Research Applications

N-[2-(3-methyl-4-propoxyphenyl)ethyl]-N'-phenylthiourea has been extensively studied for its potential applications in the cosmetic and pharmaceutical industries. Due to its ability to inhibit melanin production, this compound has been used in the development of skin whitening agents. This compound has also been investigated for its potential use in the treatment of skin disorders such as hyperpigmentation, melasma, and vitiligo.

properties

IUPAC Name

1-[2-(3-methyl-4-propoxyphenyl)ethyl]-3-phenylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-3-13-22-18-10-9-16(14-15(18)2)11-12-20-19(23)21-17-7-5-4-6-8-17/h4-10,14H,3,11-13H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJQGOLVGKJQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CCNC(=S)NC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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